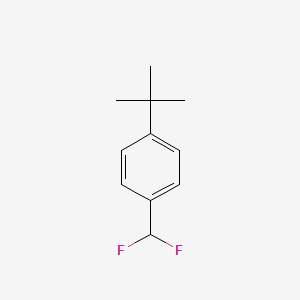

1-(Tert-butyl)-4-(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14F2 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-tert-butyl-4-(difluoromethyl)benzene |

InChI |

InChI=1S/C11H14F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 |

InChI Key |

ANQMTLKEAKYWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Tert Butyl 4 Difluoromethyl Benzene

Influence of Difluoromethyl and Tert-Butyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 1-(tert-butyl)-4-(difluoromethyl)benzene is governed by the interplay of the electronic and steric properties of its two substituents. The tert-butyl group, an alkyl group, and the difluoromethyl group, a partially fluorinated alkyl group, exert opposing electronic effects and distinct steric influences that dictate the molecule's behavior in aromatic substitution reactions. wikipedia.org

In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are controlled by the substituents present on the benzene (B151609) ring. wikipedia.org These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The tert-butyl group is an electron-donating group (EDG) through an inductive effect, where the sp³ hybridized carbons of the tert-butyl group donate electron density to the sp² hybridized carbon of the aromatic ring. stackexchange.com This donation of electron density stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, thus activating the ring and making it more reactive than benzene itself. stackexchange.com As an activating group, it directs incoming electrophiles to the ortho and para positions. stackexchange.com However, the significant steric bulk of the tert-butyl group severely hinders the approach of electrophiles to the adjacent ortho positions. youtube.comyoutube.com This steric hindrance results in a strong preference for substitution at the less sterically crowded para position. libretexts.orgmasterorganicchemistry.com For example, the nitration of tert-butylbenzene (B1681246) yields a high proportion of the para-substituted product compared to the ortho and meta isomers. libretexts.orgmsu.edu

Table 1: Product Distribution in the Nitration of Tert-Butylbenzene

This table illustrates the directing effect and steric hindrance of the tert-butyl group in electrophilic aromatic substitution.

| Isomer | Percentage Yield libretexts.orgmsu.edu | Reason for Distribution |

|---|---|---|

| ortho-Nitro-tert-butylbenzene | 16% | Electronically favored but sterically hindered. |

| meta-Nitro-tert-butylbenzene | 8% | Electronically disfavored. |

| para-Nitro-tert-butylbenzene | 75% | Electronically favored and sterically accessible. |

The **difluoromethyl group (CHF₂) **, on the other hand, is an electron-withdrawing group (EWG). The high electronegativity of the two fluorine atoms pulls electron density away from the aromatic ring through a strong inductive effect. pearson.comrsc.org This withdrawal of electron density destabilizes the arenium ion intermediate, thereby deactivating the ring and making it less reactive towards electrophiles than benzene. pearson.com As a deactivating group, the difluoromethyl moiety directs incoming electrophiles to the meta position.

In 1-(tert-butyl)-4-(difluoromethyl)benzene , the two groups are positioned para to each other. The activating, ortho,para-directing tert-butyl group and the deactivating, meta-directing difluoromethyl group work in concert to direct incoming electrophiles. The positions ortho to the tert-butyl group are also meta to the difluoromethyl group. Therefore, electrophilic attack is strongly directed to the two equivalent carbons at positions 2 and 6 of the benzene ring. While the bulky tert-butyl group will still exert some steric hindrance at these positions, they are the most electronically favorable sites for substitution.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

This table summarizes the individual effects of the tert-butyl and difluoromethyl groups.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -C(CH₃)₃ (Tert-butyl) | Electron Donating (Inductive) | Activating | Ortho, Para (Para favored due to sterics) stackexchange.comlibretexts.org |

| -CHF₂ (Difluoromethyl) | Electron Withdrawing (Inductive) | Deactivating | Meta pearson.com |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally difficult because aromatic rings are electron-rich. youtube.com For SNAr to proceed, two main conditions must be met: (1) the presence of a good leaving group (typically a halide) on the ring, and (2) the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov These EWGs are necessary to withdraw electron density from the ring, facilitating the initial attack by the nucleophile and stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex. youtube.com

The parent compound, 1-(tert-butyl)-4-(difluoromethyl)benzene, lacks a suitable leaving group and is therefore not expected to undergo SNAr directly. However, the presence of the electron-withdrawing difluoromethyl group means that halogenated derivatives of this compound would have significant potential for SNAr. For instance, if a halogen atom were introduced at a position ortho to the difluoromethyl group (and meta to the tert-butyl group), the strong inductive effect of the -CHF₂ group would activate that position toward nucleophilic attack. The electron-donating tert-butyl group, being meta to the potential leaving group, would have a minor deactivating influence compared to the powerful activating effect of the para-positioned -CHF₂ group. Therefore, the potential for SNAr in this system is highly dependent on the presence and position of a leaving group relative to the strongly electron-withdrawing difluoromethyl substituent. nih.govscienceopen.com

Transformations of the Difluoromethyl Group

The difluoromethyl group is a valuable functional motif in medicinal chemistry, often considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. scienceopen.comnih.gov Its chemical transformations allow for the synthesis of diverse and complex molecules.

The difluoromethylarene moiety can be modified through several synthetic strategies. One approach involves the selective transformation of a trifluoromethyl group. Methodologies have been developed for the selective cleavage of a single C-F bond in trifluoromethylarenes to generate difluoromethyl derivatives that can be further functionalized. nih.gov

Furthermore, direct C-H functionalization of the benzylic position of the difluoromethyl group can be achieved, although this is challenging. More commonly, difluoromethylated aromatic compounds are synthesized using specialized reagents. For example, copper-catalyzed cross-coupling reactions can form C(sp²)-CF₂H bonds. rsc.org The development of methods for the radiosynthesis of 18F-difluoromethylarenes from aryl halides or boronic acids highlights the functional group's importance in applications like positron emission tomography (PET). nih.govrsc.org These methods allow for the late-stage introduction of the -CF₂18F group into complex molecules. researchgate.netresearchgate.net

Table 3: Selected Methods for Derivatization and Synthesis of Difluoromethylarenes

This table outlines common synthetic transformations involving the difluoromethyl group on an aromatic ring.

| Reaction Type | Description | Key Reagents/Catalysts |

|---|---|---|

| Reductive Defluorination | Conversion of an Ar-CF₃ group to an Ar-CHF₂ group. | Photoredox catalysts, silyl (B83357) hydrides. nih.gov |

| Cross-Coupling | Formation of the Ar-CHF₂ bond from an aryl halide or equivalent. | Copper catalysts, difluoromethyl sources. rsc.org |

| Radiofluorination | Introduction of 18F to create a radiolabeled Ar-CF₂18F motif. | [18F]Fluoride, aryl boronic acids, Mn-mediators. rsc.org |

| Difluoromethylation | Direct introduction of a CHF₂ group onto an aromatic ring. | Difluoromethyl radical precursors (e.g., (HCF₂SO₂)₂Zn). rsc.org |

The difluoromethyl group can participate in radical reactions. The α,α-difluorobenzyl radical, Ar-ĊF₂, can be generated from trifluoromethylarene precursors through single-electron transfer (SET) using photoredox catalysis. nih.govrhhz.net These highly reactive radical intermediates can then undergo various transformations, such as intermolecular coupling with alkenes to form new C-C bonds. nih.govrhhz.net

The difluoromethyl radical (•CF₂H) itself is described as having nucleophilic character, in contrast to the related chlorodifluoromethyl radical (•CF₂Cl), which is electrophilic. nih.gov This property dictates its reactivity; for instance, it will preferentially react with electron-poor positions on other molecules. The generation of difluoromethyl radicals from precursors like difluoroacetic anhydride (B1165640) or zinc difluoromethanesulfinate allows for the difluoromethylation of various substrates under mild, photochemically-induced conditions. nih.govmdpi.com This radical pathway provides a complementary approach to ionic methods for incorporating the difluoromethyl group into organic structures.

Reactions Involving the Tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and unreactive under many conditions due to the absence of α-hydrogens and the strength of its C-C bonds. However, it can undergo specific transformations under certain conditions.

Under harsh electrophilic conditions, such as those used in Friedel-Crafts reactions, the tert-butyl group can act as a leaving group in a process known as dealkylation. This is particularly true if the reaction is reversible and thermodynamically controlled.

More recent research has explored other reactivities. For example, a tert-butyl group has been demonstrated to function as an effective leaving and directing group in electrochemical nucleophilic radiofluorination of catechol derivatives. nih.gov In this specialized context, the group facilitates both the electrochemical oxidation and the subsequent regioselective introduction of a fluorine atom. nih.gov

Furthermore, studies on the metabolism of structurally related compounds provide insight into potential biochemical transformations. The metabolism of an aryl tert-(β,β′,β″-trifluoro)butyl analogue by Cunninghamella elegans was shown to proceed via hydroxylation of one of the methyl groups by a cytochrome P-450 enzyme. acs.org This initial oxidation leads to an alcohol, which can be further metabolized. acs.org This suggests that a similar oxidative pathway could be a potential metabolic fate for the tert-butyl group in 1-(tert-butyl)-4-(difluoromethyl)benzene in biological systems.

Metal-Mediated and Organocatalytic Transformations

The aromatic core of 1-(tert-butyl)-4-(difluoromethyl)benzene is amenable to a variety of functionalization reactions, including powerful cross-coupling and C-H functionalization methods that are central to modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-heteroatom bond formation. For a molecule like 1-(tert-butyl)-4-(difluoromethyl)benzene, if appropriately halogenated (e.g., brominated or iodinated), the aromatic core can participate in various named reactions. The difluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in these transformations.

Palladium(0) catalysts are commonly employed in these reactions. mdpi.commdpi.com For instance, Suzuki-Miyaura coupling with arylboronates or Negishi coupling with organozinc compounds could be used to form new C-C bonds at a halogenated position on the benzene ring. mdpi.commdpi.com The mechanism typically involves an oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Recent developments have also focused on nickel-photoredox catalyzed cross-coupling reactions, which can proceed under mild conditions. chemrxiv.org Furthermore, metal-free cross-coupling reactions, often initiated by the formation of highly reactive aryl radicals from precursors like diazonium salts, offer an alternative pathway for biaryl synthesis. 210.212.36

Direct C-H functionalization offers a more atom-economical approach to modifying the aromatic core, bypassing the need for pre-functionalization with a halogen. emory.edu This field has seen enormous growth, with strategies developed to control the selectivity of these reactions. nih.gov

For substituted benzenes, the inherent electronic properties of the substituents (the activating tert-butyl group and the deactivating difluoromethyl group) will influence the position of electrophilic aromatic substitution (SEAr). stackexchange.comacs.org The tert-butyl group is known to be an ortho-, para-director. stackexchange.com Given its steric bulk, it strongly favors substitution at the para position. stackexchange.commsu.edu

Transition-metal catalysis provides powerful tools for C-H functionalization with distinct selectivity. acs.org Ruthenium catalysts, for example, have been used for the alkylation of aromatic ketones via C-H bond oxidative addition. acs.org In other systems, directing groups can be temporarily installed on a molecule to guide a metal catalyst to a specific C-H bond, such as achieving meta-selective functionalization. nih.gov

Reaction Mechanisms: Intermediates and Transition States

Understanding the mechanisms of the reactions involving 1-(tert-butyl)-4-(difluoromethyl)benzene requires an appreciation of the transient species that are formed: intermediates and transition states. A transition state is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. solubilityofthings.comorganicchemistrytutor.commasterorganicchemistry.com It cannot be isolated. masterorganicchemistry.comstackexchange.com An intermediate, conversely, is a species that exists in a local energy minimum between two transition states and has a finite, albeit often short, lifetime. stackexchange.comyoutube.com

In the context of electrophilic aromatic substitution on the benzene ring, a key intermediate is the positively charged benzenonium ion, also known as a Wheland intermediate or sigma complex. acs.orgmsu.edu This species is formed in the first, rate-determining step when an electrophile attacks the π-system of the aromatic ring. msu.edu The benzenonium ion is a true intermediate, lying in an energy well on the reaction coordinate diagram, from which it is deprotonated in a fast second step to restore aromaticity. msu.edu

In metal-catalyzed cross-coupling reactions, the mechanism involves a series of organometallic intermediates. For example, in a palladium-catalyzed cycle, species such as an oxidative addition complex (e.g., an Aryl-Pd(II)-Halide) and a transmetalation intermediate are formed before the final reductive elimination step. mdpi.com Some reactions may also involve radical intermediates. For instance, a proposed mechanism for a Mizoroki-Heck coupling involves the formation of an alkyl radical species which then participates in the catalytic cycle. acs.org Each step in these catalytic cycles proceeds through its own transition state. organicchemistrytutor.comyoutube.com

Advanced Spectroscopic and Structural Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(tert-butyl)-4-(difluoromethyl)benzene, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a comprehensive analysis.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the aromatic protons. The nine protons of the tert-butyl group should appear as a sharp singlet, likely in the upfield region around 1.3 ppm. The aromatic protons will present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the tert-butyl group are expected to be slightly more shielded than those ortho to the electron-withdrawing difluoromethyl group.

¹³C NMR Spectroscopy: In the carbon NMR spectrum, distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group are anticipated. The aromatic region will display signals for the substituted and unsubstituted carbons. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is predicted to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the single proton of that group.

The following table summarizes the predicted NMR data for 1-(tert-butyl)-4-(difluoromethyl)benzene.

Predicted NMR Data for 1-(Tert-butyl)-4-(difluoromethyl)benzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.4-7.6 | d | ~8.0 | 2H, Ar-H ortho to -CHF₂ |

| ¹H | ~7.3-7.5 | d | ~8.0 | 2H, Ar-H ortho to -C(CH₃)₃ |

| ¹H | ~6.7 | t | ~57.0 (¹JHF) | 1H, -CHF₂ |

| ¹H | ~1.3 | s | - | 9H, -C(CH₃)₃ |

| ¹³C | ~152 | s | - | Ar-C ortho to -C(CH₃)₃ |

| ¹³C | ~135 | s | - | Ar-C ortho to -CHF₂ |

| ¹³C | ~126 | s | - | Ar-CH ortho to -C(CH₃)₃ |

| ¹³C | ~126 | s | - | Ar-CH ortho to -CHF₂ |

| ¹³C | ~115 | t | ~240 (¹JCF) | -CHF₂ |

| ¹³C | ~35 | s | - | -C (CH₃)₃ |

| ¹³C | ~31 | s | - | -C(C H₃)₃ |

| ¹⁹F | ~-95 | d | ~57.0 (¹JFH) | -CHF₂ |

Two-Dimensional NMR Techniques for Structural Elucidation

While no specific 2D NMR studies for 1-(tert-butyl)-4-(difluoromethyl)benzene have been reported, the application of such techniques would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the two doublets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the difluoromethyl proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the tert-butyl protons and the quaternary aromatic carbon, as well as the adjacent aromatic carbons. Correlations from the difluoromethyl proton to the attached aromatic carbon would also be anticipated.

Variable Temperature NMR for Conformational Dynamics (if applicable)

There is no information available in the searched literature regarding variable temperature NMR studies on 1-(tert-butyl)-4-(difluoromethyl)benzene. Such a study could provide insights into the rotational dynamics of the tert-butyl and difluoromethyl groups. By monitoring changes in the NMR spectra as a function of temperature, it might be possible to determine the energy barriers for rotation around the C-C and C-CHF₂ bonds.

Solid-State NMR Applications

No solid-state NMR studies of 1-(tert-butyl)-4-(difluoromethyl)benzene have been found in the reviewed literature. Solid-state NMR could potentially be used to study the compound in its crystalline form, providing information about its packing and conformation in the solid state.

X-ray Crystallography for Molecular and Crystal Structure

A search of the available literature did not yield any reports on the single-crystal X-ray diffraction analysis of 1-(tert-butyl)-4-(difluoromethyl)benzene. Therefore, no experimental data on its crystal structure, molecular conformation in the solid state, or precise bond lengths and angles are available.

Conformational Analysis and Bond Metrology

In the absence of experimental X-ray crystallographic data, a detailed conformational analysis and discussion of bond metrology for 1-(tert-butyl)-4-(difluoromethyl)benzene based on empirical evidence is not possible. Computational modeling could provide theoretical insights into these structural parameters, but such an analysis falls outside the scope of this review of experimental characterization.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry is an indispensable tool for elucidating the structure and fragmentation pathways of 1-(tert-butyl)-4-(difluoromethyl)benzene.

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap MS, provides highly accurate mass measurements, enabling the confident assignment of elemental compositions to ions. dtic.milchromatographyonline.com This capability is crucial for identifying transient intermediates in the synthesis or degradation pathways involving 1-(tert-butyl)-4-(difluoromethyl)benzene.

For instance, in synthetic routes where the difluoromethyl group is introduced or modified, HRMS can detect and identify the molecular formulas of short-lived reaction intermediates. acs.org Similarly, when studying the metabolic or environmental degradation of the compound, LC-HRMS can be employed to identify various fluorinated byproducts, even at trace levels, without the need for authentic standards for each potential product. nih.govchromatographyonline.com

In electron ionization mass spectrometry (EI-MS), 1-(tert-butyl)-4-(difluoromethyl)benzene undergoes characteristic fragmentation, providing a fingerprint for its identification. The fragmentation pattern is dominated by cleavages associated with the stable structural units of the molecule: the tert-butyl group and the substituted benzene ring.

A primary and highly favorable fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation. This results in a prominent peak at m/z [M-15]⁺. researchgate.net This [M-15]⁺ ion, a 2-(4-(difluoromethyl)phenyl)-2-propyl cation, is often the base peak in the spectrum.

Another characteristic fragmentation involves benzylic cleavage. While the C-F bond is strong, cleavage of the entire difluoromethyl group can occur. mdpi.com More complex rearrangements can also be observed. For substituted benzenes, fragmentation can lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although this is more common when the substituent is a simple alkyl chain. youtube.comyoutube.com The presence of the difluoromethyl group will influence this pathway.

Table 2: Predicted Major Mass Spectral Fragments for 1-(tert-butyl)-4-(difluoromethyl)benzene

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 184 | Molecular Ion [M]⁺ | [C₁₁H₁₄F₂]⁺ | Ionization of the parent molecule |

| 169 | [M - CH₃]⁺ | [C₁₀H₁₁F₂]⁺ | Loss of a methyl radical from the tert-butyl group |

| 133 | [M - C₄H₉]⁺ | [C₇H₅F₂]⁺ | Loss of the tert-butyl radical |

| 91 | Tropylium Ion? | [C₇H₇]⁺ | Rearrangement and cleavage (less probable) |

| 57 | tert-Butyl Cation | [C₄H₉]⁺ | Cleavage of the bond to the aromatic ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides detailed information about the functional groups present in 1-(tert-butyl)-4-(difluoromethyl)benzene.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). spectroscopyonline.com Aliphatic C-H stretching vibrations from the tert-butyl group are observed just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹). youtube.com

C-F Stretching: The C-F bonds in the difluoromethyl group give rise to strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring C=C stretching vibrations result in a series of peaks in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted benzene ring are found in the 850-800 cm⁻¹ region, providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations.

The symmetric "ring breathing" vibration of the para-substituted benzene ring typically gives a strong, sharp signal in the Raman spectrum.

C-C stretching of the tert-butyl group and C-F symmetric stretching vibrations are also observable.

Table 3: Characteristic Vibrational Frequencies for 1-(tert-butyl)-4-(difluoromethyl)benzene

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H (tert-butyl) | Stretching | 2970 - 2870 | 2970 - 2870 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| C-F | Stretching | 1100 - 1000 (Strong) | Observable |

| Aromatic C-H (para) | Out-of-plane Bending | 850 - 800 (Strong) | Weak |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy reveals information about the electronic transitions within the molecule and its potential for luminescence.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 1-(tert-butyl)-4-(difluoromethyl)benzene is expected to be similar to that of other alkyl-substituted benzenes. nist.gov It will exhibit characteristic absorption bands arising from π→π* transitions within the benzene ring.

A strong absorption band, analogous to the E₂-band of benzene, is expected around 210-220 nm.

A weaker, fine-structured band, corresponding to the forbidden B-band of benzene, is expected in the region of 250-280 nm. nist.gov The substitution on the benzene ring causes a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Simple benzene derivatives often exhibit fluorescence, although the quantum yields can be low. nih.gov Upon excitation at a wavelength corresponding to its absorption band (e.g., ~260 nm), 1-(tert-butyl)-4-(difluoromethyl)benzene would be expected to show fluorescence emission at a longer wavelength (a Stokes shift). The specific emission maximum and fluorescence quantum yield would depend on the molecular structure and the solvent environment. The presence of the difluoromethyl and tert-butyl groups can influence the photophysical properties by altering the electronic structure and vibrational relaxation pathways of the excited state.

Table 4: Predicted Electronic Spectroscopy Properties

| Property | Wavelength Range (nm) | Transition Type | Notes |

|---|---|---|---|

| UV-Vis Absorption (E₂-band) | ~210 - 220 | π → π* | Strong intensity |

| UV-Vis Absorption (B-band) | ~250 - 280 | π → π* (Forbidden) | Weaker intensity, may show vibrational fine structure nist.gov |

| Fluorescence Emission | > 280 | S₁ → S₀ | Emission wavelength is longer than the excitation wavelength |

Theoretical and Computational Investigations of 1 Tert Butyl 4 Difluoromethyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of substituted aromatic compounds like 1-(tert-butyl)-4-(difluoromethyl)benzene.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For 1-(tert-butyl)-4-(difluoromethyl)benzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d) or larger, can predict key structural parameters. The optimization process reveals that the benzene (B151609) ring may exhibit slight distortions from a perfect hexagon due to the electronic push-pull effects of the substituents.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. rsc.orgresearchgate.net For this molecule, the primary points of conformational flexibility are the rotation of the tert-butyl group around the C(ring)-C(tert-butyl) bond and the rotation of the difluoromethyl group around the C(ring)-C(difluoromethyl) bond.

Tert-butyl Group Conformation : Due to its large steric bulk, the tert-butyl group's rotation is generally hindered. The lowest energy conformation typically involves one of the methyl groups eclipsing the plane of the benzene ring to minimize steric clashes with the ortho hydrogens.

Difluoromethyl Group Conformation : The rotation of the difluoromethyl group is less sterically demanding. The preferred conformation is influenced by subtle electronic interactions, including hyperconjugation between the C-H/C-F bonds of the substituent and the π-system of the ring.

DFT calculations can map the potential energy surface for the rotation of these groups, identifying the global minimum energy structure and the energy barriers between different conformations. rdd.edu.iq

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C(ring)-C(tert-butyl) Bond Length | ~1.54 Å |

| C(ring)-C(difluoromethyl) Bond Length | ~1.51 Å |

| C-F Bond Length | ~1.36 Å |

| C(ring)-C(ring)-C(ring) Angle | ~118° - 122° |

The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity, optical properties, and charge transfer characteristics. nih.govnih.gov

In 1-(tert-butyl)-4-(difluoromethyl)benzene, the substituents have opposing electronic effects:

The tert-butyl group is an electron-donating group (+I effect), which tends to raise the energy of the HOMO.

The difluoromethyl group is an electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms, which tends to lower the energy of the LUMO.

This "push-pull" arrangement significantly influences the frontier orbitals. documentsdelivered.com The HOMO is typically localized more towards the electron-rich part of the molecule (the tert-butyl substituted side of the ring), while the LUMO is localized more towards the electron-deficient part (the difluoromethyl substituted side). This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited electronically. nih.gov

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential; region of nucleophilic attack. |

| LUMO Energy | ~ -1.2 eV | Relates to electron affinity; region of electrophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. For aromatic compounds, a key reaction is electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqwolfram.com Computational modeling can map the entire reaction pathway, from reactants to products, through the high-energy transition state. rsc.org

For 1-(tert-butyl)-4-(difluoromethyl)benzene, the directing effects of the substituents can be computationally verified. The electron-donating tert-butyl group is an ortho-, para-director, while the electron-withdrawing difluoromethyl group is a meta-director. Since the groups are para to each other, their effects are cooperative. For an incoming electrophile, attack would be predicted to occur at the positions ortho to the activating tert-butyl group.

The process involves:

Modeling Reactants and Products : The geometries of the starting material, the electrophile, and the final substituted product are optimized.

Locating the Transition State (TS) : The highest point on the minimum energy path between reactants and products is the transition state. Sophisticated algorithms are used to locate this saddle point on the potential energy surface.

Characterizing the TS : A true transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—the breaking and forming of bonds as the reaction proceeds. researchgate.net

By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be predicted, providing a quantitative measure of the reaction rate. rsc.org

Computational chemistry can accurately predict spectroscopic data, which is a powerful tool for structure verification and assignment. nih.govchemrxiv.org

NMR Spectroscopy : The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used. nih.govnih.gov Calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. researchgate.netrsc.orgworktribe.com DFT methods like ωB97XD with basis sets such as 6-31+G(d,p) have shown good accuracy, often with mean absolute deviations of just a few ppm after linear scaling. nih.govnsf.gov

| Nucleus | Position | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| ¹⁹F | -CHF₂ | -110.5 | -108 to -115 |

| ¹H | -C(CH₃)₃ | 1.32 | 1.30 - 1.35 |

| ¹H | -CHF₂ | 6.60 (triplet) | 6.50 - 6.70 |

| ¹H | Aromatic (ortho to t-Bu) | 7.45 | 7.40 - 7.50 |

| ¹H | Aromatic (ortho to -CHF₂) | 7.55 | 7.50 - 7.60 |

IR Spectroscopy : DFT calculations can also predict vibrational frequencies. mdpi.com These frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Quantum Chemical Studies on Aromaticity and Substituent Effects

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Substituents can significantly modulate the aromaticity of a benzene ring. aip.orgresearchgate.net

Computational methods provide quantitative measures of aromaticity. Common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system, while a value of 0 (or negative) indicates a non-aromatic (or anti-aromatic) system. acs.orgrsc.orgacs.org

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion that measures the magnetic shielding at the center of the ring (NICS(0)) or above it (NICS(1)). Large negative values are indicative of strong aromatic character. nih.govnih.gov

For 1-(tert-butyl)-4-(difluoromethyl)benzene, the introduction of both an electron-donating and an electron-withdrawing group slightly reduces the π-electron delocalization compared to unsubstituted benzene, leading to a small decrease in the aromaticity as quantified by indices like HOMA and NICS. rsc.orgbohrium.com

The electronic character of 1-(tert-butyl)-4-(difluoromethyl)benzene is dominated by the substituent effects of the tert-butyl and difluoromethyl groups. lumenlearning.commsu.edu These effects are primarily transmitted through inductive and resonance mechanisms.

Tert-Butyl Group :

Inductive Effect (+I) : Alkyl groups are electron-donating through the sigma bond network. The sp³-hybridized carbons of the tert-butyl group push electron density towards the more electronegative sp²-hybridized carbon of the benzene ring. stackexchange.comlibretexts.org This effect increases the electron density of the ring, making it more reactive towards electrophiles (an activating effect). libretexts.org

Resonance Effect (Hyperconjugation) : A minor contribution comes from C-H hyperconjugation, which also donates electron density into the π-system.

Difluoromethyl Group :

Inductive Effect (-I) : This is the dominant effect for the -CHF₂ group. The two highly electronegative fluorine atoms strongly withdraw electron density through the sigma bonds. minia.edu.eg This pull is transmitted to the benzene ring, making it more electron-poor and thus less reactive towards electrophiles (a deactivating effect). libretexts.orgbeilstein-journals.org

Resonance Effect (+R) : The fluorine atoms possess lone pairs that can, in principle, be donated to the π-system. However, for fluorine, this resonance donation is weak and is heavily outweighed by its strong inductive withdrawal.

The combination of a strong activating group (tert-butyl) and a strong deactivating group (difluoromethyl) in a para-relationship creates a polarized π-system. This push-pull nature results in a significant molecular dipole moment and influences the regioselectivity of chemical reactions. researchgate.netlibretexts.org

| Substituent | Dominant Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

|---|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | +I (Donating) | Weak (Hyperconjugation) | Activating | Ortho, Para |

| -CHF₂ (difluoromethyl) | -I (Withdrawing) | Weak +R (Donating) | Deactivating | Meta |

Intermolecular Interactions (e.g., C-H···F)

Theoretical and computational investigations into 1-(tert-butyl)-4-(difluoromethyl)benzene have elucidated the nature and significance of various intermolecular interactions that govern its solid-state packing and bulk properties. Among these, the non-covalent C-H···F hydrogen bonds are of particular interest due to the presence of the difluoromethyl group.

Computational studies on analogous fluorinated aromatic compounds have demonstrated that C-H···F interactions, while generally considered weak, can play a crucial role in determining crystal packing. ias.ac.inacs.org The strength and geometry of these interactions are highly dependent on the electronic environment of both the C-H donor and the fluorine acceptor. In the case of 1-(tert-butyl)-4-(difluoromethyl)benzene, the electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group enhances the acidity of the hydrogen atom on the same carbon, making it a more effective hydrogen bond donor.

Density Functional Theory (DFT) calculations on similar molecules, such as those containing trifluoromethyl groups, have shown that these interactions are not merely electrostatic but also have contributions from polarization and dispersion forces. researchgate.net The bulky tert-butyl group, with its numerous C-H bonds, can also participate in weaker C-H···π interactions with the benzene rings of neighboring molecules.

X-ray crystal structure analysis and DFT computations on a related compound, aryl tert-(β,β′,β″-trifluoro)butyl, revealed that the favored conformation is stabilized by electrostatic interactions between polarized C-F and C-H bonds. acs.org This suggests that similar intramolecular and intermolecular C-H···F interactions are likely to be significant in stabilizing the structure of 1-(tert-butyl)-4-(difluoromethyl)benzene.

The following table summarizes typical parameters for C-H···F intermolecular interactions observed in computational studies of various fluorinated benzene derivatives, which can be considered analogous to the interactions expected in 1-(tert-butyl)-4-(difluoromethyl)benzene.

| Interaction Type | Donor | Acceptor | Typical H···F Distance (Å) | Typical C-H···F Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Aromatic C-H···F | Aromatic C-H | F-C | 2.2 - 2.6 | 140 - 170 | -0.5 to -1.5 |

| Aliphatic C-H···F | tert-butyl C-H | F-C | 2.4 - 2.8 | 120 - 150 | -0.2 to -0.8 |

| Difluoromethyl C-H···π | Difluoromethyl C-H | Benzene Ring | ~2.8 | ~130 | -1.0 to -2.0 |

Molecular Dynamics Simulations (if applicable to advanced studies like solvent effects or aggregation)

While specific molecular dynamics (MD) simulation studies focused solely on 1-(tert-butyl)-4-(difluoromethyl)benzene are not extensively reported in the literature, the application of this computational technique is highly relevant for understanding its behavior in condensed phases, such as in solution or in aggregated states. MD simulations can provide valuable insights into dynamic processes that are not accessible through static quantum chemical calculations.

For a molecule like 1-(tert-butyl)-4-(difluoromethyl)benzene, MD simulations would be particularly useful for investigating:

Solvent Effects: The solvation structure around the molecule in different solvents can be simulated to understand how the nonpolar tert-butyl group and the more polar difluoromethyl group interact with solvent molecules. This can help in predicting solubility and partitioning behavior.

Aggregation and Self-Assembly: MD simulations can model the aggregation of multiple molecules to study the formation of clusters or other self-assembled structures. These simulations can reveal the preferred orientations and intermolecular interactions that drive the aggregation process.

Conformational Dynamics: The rotational dynamics of the tert-butyl and difluoromethyl groups can be studied over time to understand their flexibility and the energy barriers for rotation.

MD simulations on similar aromatic systems, such as benzene, toluene, and p-xylene, have been successfully employed to study their thermodynamic, structural, and dynamic properties in the liquid state. koreascience.kr These studies provide a foundation for developing force fields and simulation protocols for more complex substituted benzenes like 1-(tert-butyl)-4-(difluoromethyl)benzene.

A hypothetical MD simulation setup for studying the aggregation of 1-(tert-butyl)-4-(difluoromethyl)benzene in an aqueous environment is outlined in the table below.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | OPLS-AA or a custom-parameterized force field |

| Solvent Model | A model to represent the solvent molecules. | TIP3P or SPC/E for water |

| System Size | The number of molecules in the simulation box. | ~500 solute molecules in a box of ~10,000 water molecules |

| Ensemble | The statistical mechanics ensemble used for the simulation. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | 100 ns to 1 µs |

Such simulations would allow for the calculation of properties like the radial distribution function to understand the local structure of the liquid, and the potential of mean force to quantify the energetics of aggregation.

Applications of 1 Tert Butyl 4 Difluoromethyl Benzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The difluoromethyl group (CF₂H) is recognized as a bioisostere of hydroxyl or thiol groups, capable of participating in hydrogen bonding and altering electronic properties, making it a desirable feature in bioactive molecules. researchgate.net Consequently, difluoromethylated arenes are important building blocks in medicinal and agricultural chemistry. acs.org 1-(Tert-butyl)-4-(difluoromethyl)benzene provides a scaffold containing this key group, making it a useful starting point for the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals.

The presence of the aromatic ring allows for a variety of subsequent chemical transformations. Electrophilic aromatic substitution reactions, for instance, can introduce additional functional groups onto the benzene (B151609) ring. The directing effects of the existing substituents play a crucial role in determining the position of new entrants. The tert-butyl group is known to be an ortho-para director, although its steric bulk often favors substitution at the para position. stackexchange.com Since the para position is already occupied by the difluoromethyl group in the title compound, electrophilic attack would be directed to the ortho positions relative to the tert-butyl group.

Furthermore, the difluoromethylated benzene ring can be modified through cross-coupling reactions. While the C-H bonds of the benzene ring can be activated directly, it is more common to first introduce a halide (e.g., bromine or iodine) onto the ring, which can then participate in well-established palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. acs.orgnih.gov These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures from simpler precursors like 1-(tert-butyl)-4-(difluoromethyl)benzene. An example of a related transformation is the synthesis of an analog of the pesticide pyridaben, which involved the modification of a fluorinated tert-butyl benzene derivative to introduce a new side chain. acs.orgresearchgate.net

Table 1: Potential Synthetic Transformations for Modifying 1-(Tert-butyl)-4-(difluoromethyl)benzene

| Reaction Type | Reagents/Catalyst (Example) | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Tert-butyl)-2-nitro-4-(difluoromethyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-(Tert-butyl)-2-bromo-4-(difluoromethyl)benzene |

| Suzuki Coupling (of brominated derivative) | Arylboronic acid, Pd catalyst, Base | 2-Aryl-1-(tert-butyl)-4-(difluoromethyl)benzene |

Building Block for Advanced Materials (e.g., fluorinated polymers, liquid crystals)

In the field of liquid crystals (LCs), molecular shape and polarity are critical factors that determine the mesomorphic properties. colorado.edunih.gov The rigid core of 1-(tert-butyl)-4-(difluoromethyl)benzene, combined with its dipole moment arising from the C-F bonds, makes it a suitable fragment for incorporation into liquid crystal structures. The synthesis of liquid crystals often involves connecting rigid aromatic cores with flexible alkyl chains. researchgate.net Starting from 1-(tert-butyl)-4-(difluoromethyl)benzene, functionalization via acylation or coupling reactions could be used to attach the necessary flexible chains and other aromatic units to build calamitic (rod-like) liquid crystals. The presence of the difluoromethyl group would influence the intermolecular interactions and potentially lead to the formation of specific smectic or nematic phases.

Development of Novel Reagents and Catalysts Featuring Difluoromethylated Arenes

The development of new reagents for chemical synthesis is crucial for advancing the field. While 1-(tert-butyl)-4-(difluoromethyl)benzene is itself an intermediate, it can also serve as a precursor for more specialized reagents. For instance, lithiation of the aromatic ring followed by quenching with an appropriate electrophile could generate a range of functionalized derivatives.

In catalysis, ligands play a key role in controlling the activity and selectivity of metal catalysts. Difluoromethylated arenes can be elaborated into ligands for transition metal catalysis. For example, by introducing phosphine (B1218219) groups onto the aromatic ring of 1-(tert-butyl)-4-(difluoromethyl)benzene, a novel phosphine ligand could be synthesized. The electronic properties of such a ligand would be influenced by the electron-withdrawing nature of the difluoromethyl group, which in turn could modulate the catalytic activity of the metal center to which it is coordinated. Ruthenium and palladium complexes, for example, are widely used in C-H functionalization and cross-coupling reactions, and their efficacy is highly dependent on the electronic and steric nature of their ligands. rsc.org

Stereochemical Implications in Chemical Transformations

The stereochemical outcome of a chemical reaction can be significantly influenced by the steric and electronic properties of the substrates and reagents involved. The tert-butyl group is one of the most sterically demanding substituents commonly used in organic chemistry. Its large size can direct incoming reagents to specific positions and can influence the stereoselectivity of reactions at adjacent chiral centers.

In electrophilic aromatic substitution reactions on tert-butylbenzene (B1681246), the bulky group sterically hinders the ortho positions, leading to a higher proportion of the para-substituted product. stackexchange.com For 1-(tert-butyl)-4-(difluoromethyl)benzene, this steric hindrance would strongly disfavor substitution at the C2 and C6 positions of the ring.

In reactions involving the benzylic position (the carbon of the difluoromethyl group), the tert-butyl group is too distant to exert a direct stereochemical effect. However, if a chiral center is created on a side chain attached to the aromatic ring, particularly at an ortho position, the tert-butyl group could play a role in directing the stereochemical outcome. Similarly, the difluoromethyl group itself, while not as large as a trifluoromethyl group, can exert steric influence. In some radical cyclization reactions, the CF₃ group has been shown to be instrumental in achieving exclusive diastereoselectivity due to its steric hindrance. acs.org A similar, albeit potentially weaker, effect could be anticipated for the difluoromethyl group in related transformations.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds. mlsu.ac.in Research efforts are directed at minimizing waste, avoiding hazardous reagents, and reducing energy consumption. A key development is the use of fluoroform (CHF3), a non-ozone-depleting industrial byproduct, as an atom-economical difluoromethylating agent. rsc.orgsci-hub.se This marks a significant improvement over traditional reagents like chlorodifluoromethane (B1668795) (ClCF2H), which contributes to ozone depletion. rsc.orgchemistryviews.org

Another major focus is the application of visible-light photocatalysis. mdpi.comresearchgate.net This strategy uses renewable light energy to drive chemical reactions under mild conditions, often replacing harsh reagents and high temperatures. rsc.org Photocatalytic methods have been successfully employed for the difluoromethylation of various aromatic and heteroaromatic compounds, showcasing a more sustainable path for synthesizing molecules like 1-(tert-butyl)-4-(difluoromethyl)benzene. researchgate.netnih.gov

| Reagent Type | Example Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Chlorodifluoromethane (ClCF2H) | Established reactivity | Ozone-depleting potential, requires excess reagent. rsc.org |

| Green/Sustainable | Fluoroform (CHF3) | High atom economy, non-ozone-depleting, inexpensive industrial byproduct. sci-hub.sesemanticscholar.org | Low reactivity, often requires strong base or flow chemistry conditions. rsc.orgsci-hub.se |

| Green/Sustainable | Photocatalytic Reagents (e.g., NaSO2CF2H with a photocatalyst) | Uses renewable light energy, mild reaction conditions, environmentally benign. mdpi.comresearchgate.net | May require specific photocatalysts and setups. |

Exploration of Novel Reactivity Modes for Difluoromethylated Aromatics

Modern synthetic chemistry is expanding the toolkit for creating C–CF2H bonds, enabling more efficient and selective synthesis of difluoromethylated arenes. rsc.org These novel methods provide greater flexibility for late-stage functionalization, a crucial strategy in drug discovery where modifications are made near the end of a synthetic sequence. mdpi.com

Key areas of exploration include:

Transition-Metal Cross-Coupling: Palladium and nickel-catalyzed reactions are powerful methods for coupling aryl halides or boronic acids with a difluoromethyl source. cas.cnresearchgate.netrsc.org These methods offer broad functional group tolerance and are suitable for complex molecule synthesis. cas.cn

C–H Functionalization: Direct difluoromethylation via C–H bond activation is a highly sought-after transformation as it avoids the need to pre-install a functional group (like a halogen) on the aromatic ring. cas.cn This approach is more step-economical and generates less waste.

Radical Difluoromethylation: The generation of the difluoromethyl radical (•CF2H) has become a cornerstone of modern organofluorine chemistry. rsc.orgqmul.ac.uk Minisci-type reactions, where the •CF2H radical adds to electron-deficient heterocycles, and photocatalytic methods that generate this radical under mild conditions, have significantly broadened the scope of accessible molecules. rsc.org

| Reactivity Mode | Description | Typical Conditions | Key Advantage |

|---|---|---|---|

| Cross-Coupling | Formation of an Ar-CF2H bond from Ar-X (X = halide, boronic acid, etc.). rsc.org | Palladium or Nickel catalyst, difluoromethyl source (e.g., (TMEDA)2Zn(CF2H)2). cas.cn | High functional group tolerance. |

| C–H Functionalization | Direct replacement of an Ar-H bond with an Ar-CF2H bond. cas.cn | Metal catalyst or photoredox conditions. rsc.org | High atom and step economy. |

| Radical Addition | Addition of a •CF2H radical to an aromatic or heteroaromatic ring. qmul.ac.uk | Photocatalyst and light, or chemical initiator. rsc.org | Effective for late-stage functionalization. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the lab to larger-scale production is being revolutionized by flow chemistry. researchgate.net Continuous flow reactors offer significant advantages over traditional batch processes, especially for fluorination reactions. semanticscholar.org These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to safely handle gaseous reagents like fluoroform. rsc.orgsci-hub.sesemanticscholar.org

When combined with automated synthesis platforms, flow chemistry can accelerate the discovery of new molecules. sigmaaldrich.com These systems can perform entire synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. sigmaaldrich.comacs.org This allows for the rapid generation of chemical libraries containing numerous derivatives of a parent structure like 1-(tert-butyl)-4-(difluoromethyl)benzene, which can then be screened for desired biological or material properties.

Advanced in situ Characterization Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Advanced in situ characterization techniques, which monitor the reaction as it happens, are invaluable. For organofluorine chemistry, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. rsc.orgrsc.org

The 19F nucleus has several advantages for NMR:

100% natural abundance and high sensitivity. rsc.orgnih.gov

A wide chemical shift range , which provides excellent signal resolution. rsc.org

No background signal in most organic reaction systems, as fluorine is rarely present endogenously. rsc.orgnih.gov

These features allow chemists to use 19F NMR to monitor the consumption of fluorinated starting materials and the formation of products and intermediates in real-time. researchgate.netresearchgate.net This data is crucial for rapid reaction optimization and for gaining a deep understanding of complex reaction mechanisms. rsc.orgrsc.org

Computational Design and Prediction of Novel Derivatives and Reactions

Computational chemistry has become an indispensable partner to experimental synthesis. epfl.ch Density Functional Theory (DFT) calculations are routinely used to model reaction pathways, calculate the energies of transition states, and predict the outcomes of reactions. mdpi.comresearchgate.net This predictive power helps researchers understand why a particular reaction is successful and how it might be improved.

Beyond mechanistic studies, the field is moving towards the de novo design of molecules using machine learning and artificial intelligence. mit.edudtaborgroup.com By training algorithms on large datasets of known molecules and their properties, researchers can develop models that predict the characteristics of novel, unsynthesized compounds. dtaborgroup.com This "inverse design" approach allows for the computational screening of vast virtual libraries of derivatives of 1-(tert-butyl)-4-(difluoromethyl)benzene to identify candidates with optimized properties (e.g., enhanced bioactivity or improved material performance) before committing resources to their synthesis. dtaborgroup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.